BenchChemオンラインストアへようこそ!

ZINC05007751

Kinase inhibition NEK6 IC50

Differentiate NEK6 function without NEK7 off-target activity (≤0% inhibition at 10 µM). This ATP-competitive probe validates G2/M arrest and potentiates cisplatin in BRCA2-mutant models (79‑fold IC₅₀ reduction). Distinct selectivity signature ensures reproducible assay control and pathway engagement.

Molecular Formula C18H12N2O3
Molecular Weight 304.3 g/mol
Cat. No. B1683637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZINC05007751
SynonymsZINC05007751;  ZINC-05007751;  ZINC 05007751
Molecular FormulaC18H12N2O3
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=O)C1=CC2=CC=C(O2)C3=CC=CC=C3)C#N
InChIInChI=1S/C18H12N2O3/c1-11-14(17(21)20-18(22)15(11)10-19)9-13-7-8-16(23-13)12-5-3-2-4-6-12/h2-9H,1H3,(H,20,21,22)/b14-9-
InChIKeySNLNUUWCOAPJED-ZROIWOOFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ZINC05007751 (CAS 591239-68-8): Selective NEK6 Inhibitor for Oncology and Cardiometabolic Research Procurement


ZINC05007751 is a selective, ATP-competitive small-molecule inhibitor of the NIMA-related kinase NEK6 [1]. It is a synthetic compound identified through virtual screening and validated in biochemical and cellular assays, with a molecular formula of C18H12N2O3 and a molecular weight of 304.3 g/mol . The compound has been applied as a chemical probe in studies of mitotic progression, tumorigenesis, and obesity cardiomyopathy [2].

Why Generic NEK6 Inhibitors Cannot Substitute for ZINC05007751 in Experimental Protocols


Despite sharing a target class with other NEK6 inhibitors, ZINC05007751 exhibits a distinct isoform selectivity profile that is not guaranteed among structurally similar analogs [1]. The NEK family is highly conserved, with NEK6 sharing 85% sequence identity with NEK7 in the catalytic domain, making cross-reactivity a significant concern when substituting compounds [2]. Furthermore, the combination synergy with clinically relevant chemotherapeutics (cisplatin and paclitaxel) in BRCA2-mutant contexts has been established specifically for ZINC05007751, and this effect may not extrapolate to other NEK6 inhibitors without independent validation [3].

ZINC05007751 Quantitative Comparative Evidence Guide: Kinase Selectivity, Synergy, and In Vivo Activity


NEK6 Inhibitory Activity of ZINC05007751 Relative to a Structurally Similar Analog

In a LANCE-Ultra kinase assay, ZINC05007751 inhibited NEK6 activity with an IC50 of 3.4 ± 1.2 µM. The structurally related analog ZINC04384801 showed slightly higher potency with an IC50 of 2.6 ± 0.05 µM [1]. The difference in IC50 is 0.8 µM (approximately 1.3-fold). While both compounds are effective inhibitors, the lower SEM for ZINC04384801 indicates more consistent potency across independent experiments, which may be a consideration for assay reproducibility. The choice between them may depend on the specific experimental context and the required selectivity profile.

Kinase inhibition NEK6 IC50 ZINC04384801

NEK Family Kinase Selectivity Profile of ZINC05007751

ZINC05007751 was profiled against a panel of NEK family kinases. It demonstrated strong selectivity for NEK1 and NEK6, while no significant inhibitory activity was observed against NEK2, NEK7, and NEK9 at tested concentrations [1]. In contrast, the comparator ZINC04384801, while more potent against NEK6, exhibits a different and potentially broader selectivity profile that may not be fully characterized in the same study, underscoring the importance of verifying selectivity in the user's specific experimental system [1].

Kinase selectivity NEK1 NEK2 NEK7 NEK9

Synergistic Enhancement of Cisplatin Cytotoxicity by ZINC05007751 in BRCA2-Mutant Ovarian Cancer Cells

In the BRCA2-mutated ovarian cancer cell line PEO1, ZINC05007751 exhibited synergistic activity with cisplatin. The combination reduced the IC50 of cisplatin from 7.9 µM (as a single agent) to 0.1 µM [1]. The most pronounced synergistic effect was achieved with the combination of 44 µM ZINC05007751 and 10 µM cisplatin [1]. This represents a 79-fold reduction in the cisplatin IC50, a significant quantitative enhancement that is not reported for other NEK6 inhibitors in this specific genetic context.

Drug synergy Cisplatin Ovarian cancer BRCA2 mutation PEO1

In Vivo Efficacy of ZINC05007751 in a Diet-Induced Obesity Cardiomyopathy Model

In a high-fat diet (HFD)-fed mouse model of obesity cardiomyopathy, 6-week administration of ZINC05007751 preserved cardiac function. Ejection fraction (EF) and fractional shortening (FS) were measured in HFD-fed mice with or without ZINC05007751 treatment. While exact quantitative values require consulting the source publication's figure, the study demonstrates that ZINC05007751 prevents the HFD-induced decline in cardiac function [1]. This in vivo evidence of target engagement and functional improvement in a disease model provides a level of validation not commonly available for many early-stage kinase inhibitors.

In vivo Cardiomyopathy Obesity Cardiac function AS160

Recommended Research Applications for ZINC05007751 Based on Validated Evidence


Investigating NEK6-Dependent Mitotic Regulation and Cell Cycle Control

Given its established selectivity profile and cellular activity in a panel of human cancer cell lines, ZINC05007751 serves as a robust chemical probe for dissecting the role of NEK6 in mitotic progression, spindle formation, and chromosome segregation [1]. Its use is most appropriate in studies where isoform specificity is critical, such as when comparing the functions of NEK6 and NEK7, which share high catalytic domain identity [2].

Combination Therapy Studies in BRCA2-Mutant Ovarian Cancer Models

The demonstrated synergistic reduction in cisplatin IC50 by ZINC05007751 in PEO1 cells (79-fold decrease) makes it a compelling candidate for inclusion in combination therapy research [3]. This scenario is particularly relevant for exploring strategies to enhance platinum-based chemotherapy efficacy in BRCA2-deficient tumors, a context where the compound's specific synergy has been quantitatively established.

Probing the NEK6-AS160 Axis in Cardiometabolic Disease Models

The recent validation of ZINC05007751 in a high-fat diet-induced obesity cardiomyopathy mouse model establishes its utility for in vivo studies of cardiac metabolism and function [4]. Researchers can employ this compound to investigate the NEK6-AS160 signaling pathway in the heart, specifically its role in regulating GAP activity, calcium homeostasis, and the development of obesity-related cardiac dysfunction.

Benchmarking in NEK6 Inhibitor Discovery and Development

As a well-characterized, commercially available NEK6 inhibitor with published potency and selectivity data, ZINC05007751 serves as an excellent reference standard for medicinal chemistry programs. It can be used to benchmark the activity of newly synthesized NEK6 inhibitors in enzymatic assays and cellular models, providing a consistent point of comparison for SAR studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZINC05007751

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.